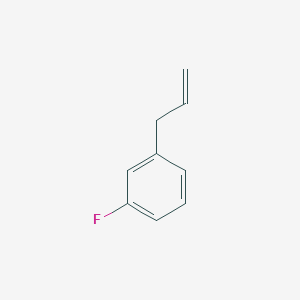

3-(3-Fluorophenyl)-1-propene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F/c1-2-4-8-5-3-6-9(10)7-8/h2-3,5-7H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKMILTYKWQXCOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374656 | |

| Record name | 3-(3-Fluorophenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30984-53-3 | |

| Record name | 1-Fluoro-3-(2-propen-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30984-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Fluorophenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 30984-53-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Allyl Arenes

An In-Depth Technical Guide to 3-(3-Fluorophenyl)-1-propene

This compound is an organofluorine compound of significant interest in synthetic chemistry and drug discovery.[1] It belongs to the class of allyl arenes, molecules that feature both a reactive alkene and an aromatic ring. The strategic placement of a fluorine atom on the phenyl ring at the meta-position imparts unique electronic properties that modulate the reactivity of both the ring and the propene moiety.[1] Its chemical formula is C₉H₉F, and it has a molecular weight of approximately 136.17 g/mol .[1][2][3] This compound serves as a versatile synthetic intermediate, providing a valuable scaffold for constructing more complex molecules, particularly in the development of novel pharmaceutical agents and specialty materials.[1] The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates, making fluorinated building blocks like this one highly sought after by medicinal chemists.

Physicochemical and Structural Properties

The defining characteristics of this compound are dictated by the interplay between the allyl group and the fluorinated aromatic ring. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, lending increased thermal and oxidative stability to the molecule.[1] The high electronegativity of fluorine also creates a strong dipole moment and alters the electronic nature of the phenyl ring, influencing its reactivity in synthetic transformations.

| Property | Value | Source(s) |

| CAS Number | 30984-53-3 | [1][2][3] |

| Molecular Formula | C₉H₉F | [1][2][3] |

| Molecular Weight | 136.17 g/mol | [1][2][3] |

| Predicted Density | 0.986 ± 0.06 g/cm³ | [3] |

| InChI Key | YKMILTYKWQXCOC-UHFFFAOYSA-N | [1] |

Note: Some physical properties, such as boiling and melting points, are not widely reported and should be determined empirically.

Synthesis and Mechanistic Considerations: A Grignard Approach

While various cross-coupling strategies such as Suzuki-Miyaura and Heck reactions can be employed to form the crucial carbon-carbon bond, a robust and frequently utilized method involves the Grignard reaction.[1] This pathway offers a reliable and scalable approach for researchers.

Proposed Synthetic Protocol: Grignard Coupling

This protocol details the synthesis of this compound via the reaction of a Grignard reagent with an allyl halide.

Step 1: Formation of the Grignard Reagent (3-Fluorophenylmagnesium bromide)

-

Apparatus Setup: Assemble a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure all glassware is flame-dried or oven-dried to remove moisture. The system should be maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: Place magnesium turnings in the flask. In the dropping funnel, add a solution of 3-bromofluorobenzene in anhydrous diethyl ether.

-

Initiation and Reaction: Add a small portion of the 3-bromofluorobenzene solution to the magnesium turnings. The reaction may need initiation with a small crystal of iodine or gentle heating. Once initiated, the reaction is exothermic.

-

Controlled Addition: Add the remaining 3-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue stirring the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Coupling with Allyl Bromide

-

Cooling: Cool the freshly prepared Grignard reagent solution in an ice bath.

-

Nucleophilic Attack: Add allyl bromide, dissolved in anhydrous diethyl ether, dropwise via the dropping funnel to the cooled Grignard solution. The temperature should be maintained below 10 °C to suppress side reactions like Wurtz coupling.[4][5]

-

Reaction Progression: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

Step 3: Work-up and Purification

-

Quenching: Carefully pour the reaction mixture over a mixture of ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze any remaining Grignard reagent.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Synthetic Workflow Diagram

Caption: Grignard synthesis of this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra should be obtained for confirmation, the structure of this compound allows for the prediction of its key NMR spectral features.

-

¹H NMR: The proton NMR spectrum is expected to be complex due to spin-spin coupling.

-

Aromatic Region (δ 6.8-7.4 ppm): Four protons on the fluorophenyl ring will appear as a complex multiplet pattern, characteristic of a meta-substituted benzene ring.

-

Vinyl Region (δ 5.7-6.1 ppm): The internal vinyl proton (-CH=) will appear as a complex multiplet due to coupling with both the terminal vinyl protons and the allylic protons.

-

Terminal Vinyl Region (δ 5.0-5.2 ppm): The two terminal vinyl protons (=CH₂) will appear as distinct multiplets.

-

Allylic Region (δ 3.3-3.5 ppm): The two allylic protons (-CH₂-) adjacent to the aromatic ring will appear as a doublet, coupled to the internal vinyl proton.

-

-

¹³C NMR: The carbon NMR spectrum should show 9 distinct signals corresponding to the 9 carbon atoms in the molecule.

-

Aromatic Carbons (δ 113-165 ppm): Six signals are expected. The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant and appear as a doublet.

-

Alkene Carbons (δ 115-140 ppm): Two signals for the C=C double bond.

-

Allylic Carbon (δ ~40 ppm): One signal for the allylic CH₂ group.

-

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, typically observed in the range of δ -110 to -120 ppm (relative to CFCl₃), likely appearing as a triplet of triplets due to coupling with ortho and meta protons.

Reactivity and Applications in Drug Development

The dual functionality of this compound makes it a highly adaptable building block.

-

Alkene Reactivity: The double bond is susceptible to a wide range of transformations.

-

Oxidation: Can be converted to an epoxide using agents like m-CPBA, or cleaved to form aldehydes.

-

Reduction: Hydrogenation using catalysts like Palladium on carbon (Pd/C) will saturate the double bond to yield 3-(3-fluorophenyl)propane.

-

Hydroboration-Oxidation: This two-step process can be used to form the corresponding primary alcohol, 3-(3-fluorophenyl)propan-1-ol.[6]

-

-

Aromatic Ring Reactivity: The fluorine atom acts as a weak deactivator and an ortho-, para-director for electrophilic aromatic substitution, though the conditions required are typically harsher than for unsubstituted benzene.

This versatility allows for its incorporation into larger, more complex molecular architectures, which is a cornerstone of modern drug discovery programs. The fluorophenyl moiety is a common feature in many bioactive compounds, where it can serve to block metabolic oxidation sites or enhance receptor binding interactions.

Potential Reaction Pathwaysdot

Sources

3-(3-Fluorophenyl)-1-propene molecular weight and formula

An In-Depth Technical Guide to 3-(3-Fluorophenyl)-1-propene: Properties, Synthesis, and Applications in Medicinal Chemistry

Introduction

This compound is an organofluorine compound of significant interest to the scientific community, particularly those engaged in organic synthesis and pharmaceutical drug development. Its structure, featuring a meta-substituted fluorophenyl ring linked to a reactive propene group, makes it a versatile synthetic building block.[1] The strategic incorporation of a fluorine atom imparts unique electronic properties that can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity—key parameters in the design of novel therapeutics.[2][3] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthetic methodologies, reactivity, and its strategic application in the field of medicinal chemistry.

Section 1: Physicochemical and Spectroscopic Profile

The foundational characteristics of a chemical entity are critical for its application in synthesis and research. The properties of this compound are summarized below.

Core Physicochemical Properties

The fundamental molecular properties of this compound are presented in the following table, providing at-a-glance information for laboratory use.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉F | [1][4][5][6] |

| Molecular Weight | 136.17 g/mol | [1][4][5][6] |

| CAS Number | 30984-53-3 | [1][4][5] |

| InChI Key | YKMILTYKWQXCOC-UHFFFAOYSA-N | [1] |

Spectroscopic Signature

The structural features of this compound give rise to a distinct spectroscopic signature, which is essential for its identification and characterization.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands. Key vibrations include the C=C stretching of the alkene at approximately 1640 cm⁻¹, the strong C-F bond stretch within the 1100–1250 cm⁻¹ range, and aromatic C-H stretching vibrations above 3000 cm⁻¹.[1] Aromatic C=C stretching vibrations are also anticipated in the 1450-1600 cm⁻¹ region.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum will be complex. The protons on the propene group will appear as distinct multiplets in the alkene and allylic regions. The aromatic protons will exhibit a complex multiplet splitting pattern due to both proton-proton coupling and coupling to the fluorine atom at the meta-position.[1]

-

¹³C NMR : The fluorine atom exerts a significant inductive effect, leading to characteristic shifts for the carbon atoms of the phenyl ring. The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant.

-

Section 2: Synthesis and Mechanistic Considerations

The construction of the this compound scaffold is efficiently achieved through modern cross-coupling methodologies, which offer high yields and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Strategies

The most prevalent and versatile methods for synthesizing aryl-alkene structures like this compound involve palladium-catalyzed reactions. These methods form a carbon-carbon bond between an aromatic ring and an alkene moiety.

-

Suzuki-Miyaura Coupling : This reaction is a cornerstone of modern organic synthesis and involves the coupling of an organoboron compound (e.g., a boronic acid) with an organohalide.[1] To synthesize the target molecule, one can react 3-fluorophenylboronic acid with an allyl halide (such as allyl bromide) in the presence of a palladium catalyst and a base. This is often the preferred route due to the stability and commercial availability of boronic acids.

-

Heck Reaction : The Heck reaction couples an unsaturated halide with an alkene.[1] While feasible, this would typically involve reacting a 3-fluoro-halobenzene with propene gas, which can be technically more demanding than a Suzuki coupling.

-

Negishi Coupling : This powerful reaction utilizes a pre-formed organozinc reagent, which is then coupled with an organohalide.[1] One could prepare an allylzinc reagent and couple it with a 3-fluoro-halobenzene.

The Suzuki-Miyaura coupling generally provides the most practical and reliable pathway for laboratory-scale synthesis.

Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol describes a representative procedure for the synthesis of this compound.

Objective: To synthesize this compound via a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Materials:

-

3-Fluorophenylboronic acid

-

Allyl bromide

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triphenylphosphine [PPh₃]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-fluorophenylboronic acid (1.0 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Add a 3:1 mixture of toluene and deionized water.

-

Stir the mixture vigorously for 15 minutes at room temperature.

-

Add allyl bromide (1.2 eq) to the reaction mixture via syringe.

-

Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Visualization of the Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Section 3: Chemical Reactivity and Derivatization

This compound possesses two key reactive sites: the alkene double bond and the fluorinated aromatic ring. This dual reactivity makes it a valuable intermediate for constructing more complex molecular architectures.

Reactivity of the Propene Moiety

The double bond of the propene group is susceptible to a variety of classic alkene transformations.

-

Oxidation : The alkene can be oxidized to form the corresponding epoxide, 3-(3-fluorophenyl)-1,2-epoxypropane, using reagents like meta-chloroperoxybenzoic acid (m-CPBA).[1] This epoxide is a versatile intermediate for introducing further functionality.

-

Reduction : Catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) will saturate the double bond to yield 3-(3-fluorophenyl)propane.[1]

-

Hydroboration-Oxidation : This two-step reaction sequence can be used to install a hydroxyl group at the terminal carbon, yielding 3-(3-fluorophenyl)propan-1-ol.

Reactivity of the Aromatic Ring

The fluorine atom is a moderately deactivating, ortho-, para-directing group for electrophilic aromatic substitution due to the interplay of its strong electron-withdrawing inductive effect and its electron-donating resonance effect. However, the deactivation makes electrophilic substitution reactions more challenging compared to unsubstituted benzene.

Visualization of Key Derivatization Pathways

The diagram below outlines the primary pathways for the chemical transformation of this compound.

Caption: Key reactions of this compound.

Section 4: The Role of the 3-Fluorophenyl Moiety in Drug Discovery

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to optimize pharmacological profiles. The 3-fluorophenyl group, in particular, offers a nuanced set of advantages.

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[1] Placing a fluorine atom on an aromatic ring can block sites that are susceptible to oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[2]

-

Enhanced Binding Affinity : Fluorine's high electronegativity can lead to favorable electrostatic and dipole interactions with protein targets. It can also participate in non-classical hydrogen bonds, further anchoring the drug molecule in the target's binding pocket.

-

Modulation of Physicochemical Properties : Fluorine substitution increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and penetrate tissues like the central nervous system.[2][3] Furthermore, the electron-withdrawing nature of fluorine lowers the pKa of nearby acidic or basic functional groups, which can be crucial for optimizing a drug's ionization state at physiological pH.

-

Precedent in Approved Drugs : The fluorophenyl moiety is a common feature in a wide range of successful pharmaceuticals. For example, the anti-depressant fluoxetine contains a trifluoromethylphenyl group, while the cholesterol-lowering drug ezetimibe incorporates a para-fluorophenyl group to enhance its metabolic stability and absorption.[2] The 3-fluorophenyl group itself is present in numerous clinical candidates, such as GSK962040, a motilin receptor agonist.[7]

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that offers significant advantages for synthetic and medicinal chemists. Its well-defined physicochemical properties, accessible synthetic routes via robust cross-coupling reactions, and predictable reactivity make it an invaluable tool. For researchers in drug development, the embedded 3-fluorophenyl moiety provides a proven method for enhancing the metabolic stability and target engagement of novel therapeutic agents. As the demand for more sophisticated and effective pharmaceuticals grows, the utility of such precisely fluorinated intermediates will undoubtedly continue to expand.

References

-

SpectraBase. (E)-3-(4-Fluorophenyl)-1-phenylpropene - Optional[MS (GC)] - Spectrum. [Link]

-

National Institutes of Health. 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one - PubChem. [Link]

- M.D. Piper, et al. Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry, 2022.

-

ResearchGate. Discovery of N-(3-Fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the First Small Molecule Motilin Receptor Agonist Clinical Candidate. [Link]

-

NIST. 1-Propene, 1,1,3,3,3-pentafluoro-. [Link]

- Google Patents. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Impact of Fluorine: Exploring the Role of DL-3-(3-fluorophenyl)alanine in Chemical Innovation. [Link]

-

National Institutes of Health. Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists. [Link]

Sources

Spectroscopic Characterization of 3-(3-Fluorophenyl)-1-propene: A Technical Guide

Introduction

In the landscape of contemporary drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Fluorinated organic compounds, in particular, have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. This guide provides an in-depth analysis of the spectroscopic data for 3-(3-Fluorophenyl)-1-propene, a versatile building block in organic synthesis.[1] Its structure, featuring a meta-substituted fluorophenyl ring attached to a reactive propene moiety, presents a distinct spectroscopic fingerprint.

This document serves as a technical resource for researchers and professionals, offering a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. The interpretation of this data is grounded in fundamental spectroscopic principles and supported by comparative analysis with structurally related compounds.

Molecular Structure and Isomeric Considerations

The structure of this compound, with the chemical formula C₉H₉F and a molecular weight of 136.17 g/mol , is foundational to understanding its spectroscopic properties.[1][2] The molecule consists of a benzene ring substituted with a fluorine atom at the C3 position and an allyl group at the C1 position.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The spectrum of this compound is predicted to exhibit distinct signals for the aromatic, olefinic, and allylic protons.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Predicted ¹H NMR Data and Interpretation

The presence of the electron-withdrawing fluorine atom will influence the chemical shifts of the aromatic protons. The olefinic protons will exhibit characteristic splitting patterns due to both geminal and vicinal coupling.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2' | 7.25 - 7.35 | m | - | 1H |

| H-4' | 6.90 - 7.00 | m | - | 1H |

| H-5' | 7.25 - 7.35 | m | - | 1H |

| H-6' | 6.90 - 7.00 | m | - | 1H |

| H-2 | 5.90 - 6.05 | ddt | J ≈ 17.0, 10.2, 6.7 | 1H |

| H-1a (trans) | 5.10 - 5.15 | dq | J ≈ 17.0, 1.7 | 1H |

| H-1b (cis) | 5.05 - 5.10 | dq | J ≈ 10.2, 1.7 | 1H |

| H-3 | 3.35 - 3.45 | dt | J ≈ 6.7, 1.7 | 2H |

-

Aromatic Region (δ 6.90 - 7.35 ppm): The four protons on the fluorophenyl ring will appear as a complex multiplet. The electron-withdrawing nature of fluorine will generally deshield the aromatic protons relative to benzene.

-

Olefinic Region (δ 5.05 - 6.05 ppm): The internal olefinic proton (H-2) will be a doublet of doublets of triplets (ddt) due to coupling with the terminal olefinic protons (H-1a and H-1b) and the allylic protons (H-3). The terminal olefinic protons (H-1a and H-1b) will appear as distinct signals, each as a doublet of quartets (dq) due to geminal coupling to each other and vicinal coupling to H-2 and a smaller long-range coupling to the allylic protons.

-

Allylic Region (δ 3.35 - 3.45 ppm): The allylic protons (H-3) will be a doublet of triplets (dt) due to coupling with the internal olefinic proton (H-2) and the two terminal olefinic protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information on the different carbon environments in the molecule. The spectrum for this compound is expected to show nine distinct signals, corresponding to the nine carbon atoms.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Number of scans: 1024-2048

-

Relaxation delay: 2-5 seconds

-

Pulse width: 90°

-

Spectral width: 0 to 200 ppm

-

-

Referencing: The chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

Predicted ¹³C NMR Data and Interpretation

The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The other aromatic carbons will show smaller two- and three-bond C-F couplings.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |

| C-1' | 140-142 | d, J ≈ 7-9 |

| C-2' | 124-126 | d, J ≈ 2-3 |

| C-3' | 161-164 | d, J ≈ 245-250 |

| C-4' | 113-115 | d, J ≈ 21-23 |

| C-5' | 129-131 | d, J ≈ 8-10 |

| C-6' | 115-117 | d, J ≈ 21-23 |

| C-1 | 116-118 | - |

| C-2 | 136-138 | - |

| C-3 | 38-40 | - |

-

Aromatic Region (δ 113 - 164 ppm): The carbon bearing the fluorine (C-3') will be significantly downfield and show a large one-bond coupling constant. The other aromatic carbons will have chemical shifts influenced by the fluorine's inductive and resonance effects, and will exhibit smaller couplings.

-

Olefinic Region (δ 116 - 138 ppm): The terminal alkene carbon (C-1) will be more shielded (upfield) compared to the internal alkene carbon (C-2).

-

Aliphatic Region (δ 38 - 40 ppm): The allylic carbon (C-3) will appear in the typical aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: A thin film of the neat liquid is placed between two sodium chloride or potassium bromide plates.

-

Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16

-

Predicted IR Data and Interpretation

The IR spectrum of this compound will show characteristic absorption bands for the aromatic ring, the alkene, and the C-F bond.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3080 - 3010 | =C-H stretch (aromatic and alkene) | Medium |

| 2980 - 2850 | C-H stretch (allylic CH₂) | Medium |

| 1640 - 1650 | C=C stretch (alkene) | Medium |

| 1580 - 1600, 1480-1500 | C=C stretch (aromatic) | Medium-Strong |

| 1250 - 1270 | C-F stretch | Strong |

| 910 - 995 | =C-H bend (alkene out-of-plane) | Strong |

| 780 - 880 | C-H bend (aromatic out-of-plane) | Strong |

-

C-H Stretching: Bands above 3000 cm⁻¹ are indicative of C-H bonds on sp² hybridized carbons (aromatic and alkene), while those below 3000 cm⁻¹ correspond to the sp³ hybridized allylic C-H bonds.

-

C=C Stretching: The alkene C=C stretch is expected around 1645 cm⁻¹. The aromatic C=C stretching vibrations will appear as a pair of bands in the 1480-1600 cm⁻¹ region.

-

C-F Stretching: A strong absorption band in the 1250-1270 cm⁻¹ region is characteristic of the C-F bond.

-

Out-of-Plane Bending: Strong bands in the fingerprint region will correspond to the out-of-plane bending of the alkene and aromatic C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

Experimental Protocol: Mass Spectrum Acquisition

-

Ionization Method: Electron Ionization (EI) at 70 eV.

-

Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Predicted Mass Spectrum and Fragmentation

The molecular ion peak (M⁺˙) is expected to be prominent due to the stability of the aromatic ring. The fragmentation pattern will be influenced by the stability of the resulting carbocations.

Caption: Predicted major fragmentation pathways for this compound.

Predicted Major Fragments:

| m/z | Proposed Fragment | Notes |

| 136 | [C₉H₉F]⁺˙ | Molecular ion (M⁺˙) |

| 135 | [C₉H₈F]⁺ | Loss of a hydrogen radical |

| 109 | [C₇H₆F]⁺ | Fluorotropylium or fluorobenzyl cation, from benzylic cleavage |

| 95 | [C₆H₄F]⁺ | Loss of the allyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion (if fluorine is lost from the m/z 109 fragment) |

-

Molecular Ion (m/z 136): The base peak or a very intense peak is expected for the molecular ion due to the stability of the aromatic system.

-

Benzylic Cleavage (m/z 109): A significant fragment is anticipated at m/z 109, corresponding to the formation of a stable fluorotropylium or fluorobenzyl cation through cleavage of the bond between the allylic carbon and the vinyl group.

-

Loss of Allyl Radical (m/z 95): Fragmentation involving the loss of the entire allyl group (•C₃H₅) would result in a fragment at m/z 95.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a detailed and unambiguous structural confirmation. The ¹H and ¹³C NMR spectra offer precise information on the electronic environment of each proton and carbon, with the fluorine atom inducing characteristic chemical shifts and coupling patterns. The IR spectrum confirms the presence of the key functional groups: the aromatic ring, the alkene, and the carbon-fluorine bond. Finally, mass spectrometry establishes the molecular weight and reveals a fragmentation pattern consistent with the proposed structure, dominated by the formation of stable aromatic cations. This guide serves as a valuable reference for the characterization of this important synthetic intermediate and similar fluorinated aromatic compounds.

References

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 3-(3-Fluorophenyl)-1-propene

Introduction: The Significance of Fluorinated Allylbenzenes in Modern Chemistry

3-(3-Fluorophenyl)-1-propene is an organofluorine compound of significant interest in the fields of medicinal chemistry and materials science.[1] The incorporation of a fluorine atom at the meta-position of the phenyl ring imparts unique electronic properties to the molecule, influencing its reactivity and potential biological activity.[1] The presence of a terminal alkene provides a versatile handle for a wide array of chemical transformations, making it a valuable synthetic intermediate. This guide provides a comprehensive overview of the primary synthetic routes to this compound and the analytical techniques employed for its thorough characterization, offering field-proven insights for researchers, scientists, and drug development professionals.

PART 1: Synthetic Strategies for this compound

The construction of the carbon-carbon bond between the fluorinated aromatic ring and the allyl group is the cornerstone of any synthetic approach to this compound. Several robust and well-established methodologies can be employed, each with its own set of advantages and considerations. This section will detail three primary synthetic pathways: the Grignard Reaction, the Wittig Reaction, and the Heck Coupling.

Grignard Reaction: A Classic Approach to C-C Bond Formation

The Grignard reaction is a powerful and versatile tool for creating carbon-carbon bonds.[2][3] In this approach, an organomagnesium halide (the Grignard reagent) acts as a potent nucleophile, attacking an electrophilic carbon center. For the synthesis of this compound, this involves the reaction of 3-fluorobenzylmagnesium halide with an allyl halide.

Causality of Experimental Choices: The use of anhydrous conditions is paramount in Grignard reactions as the organomagnesium reagent is highly basic and will readily react with any protic solvents, such as water, leading to the formation of the corresponding alkane and quenching the desired reaction.[2][3] Diethyl ether or tetrahydrofuran (THF) are commonly used as solvents due to their ability to solvate and stabilize the Grignard reagent.

Visualizing the Grignard Pathway

Caption: Grignard synthesis of this compound.

Experimental Protocol: Grignard Synthesis

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium surface.

-

Under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-fluorobenzyl bromide (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel. The reaction is initiated by gentle warming and is evidenced by the disappearance of the iodine color and the formation of a cloudy solution.

-

Maintain a gentle reflux until the majority of the magnesium has been consumed.

-

-

Reaction with Allyl Halide:

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Add a solution of allyl bromide (1.1 eq) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[4]

-

The Wittig Reaction: Converting Carbonyls to Alkenes

The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes or ketones.[5][6] This reaction involves the use of a phosphorus ylide (a Wittig reagent), which reacts with a carbonyl compound to form an alkene and triphenylphosphine oxide. For the synthesis of this compound, one possible route involves the reaction of 3-fluorobenzaldehyde with an appropriate phosphorus ylide.

Causality of Experimental Choices: The choice of base for the deprotonation of the phosphonium salt to form the ylide is crucial. Strong bases like n-butyllithium or sodium hydride are often required for unstabilized ylides. The reaction is typically carried out in an aprotic solvent like THF to prevent quenching of the ylide.

Visualizing the Wittig Pathway

Caption: Wittig synthesis of this compound.

Experimental Protocol: Wittig Synthesis

-

Preparation of the Phosphorus Ylide:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend allyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

-

Cool the suspension to 0 °C and add a solution of n-butyllithium (1.1 eq) in hexanes dropwise. The formation of the ylide is indicated by a color change.

-

Stir the resulting ylide solution at 0 °C for 30 minutes.

-

-

Reaction with 3-Fluorobenzaldehyde:

-

To the ylide solution at 0 °C, add a solution of 3-fluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

-

Work-up and Purification:

-

Quench the reaction with water and extract the product with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

-

Remove the solvent in vacuo. The crude product, which will contain triphenylphosphine oxide, can be purified by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes) to isolate the desired this compound.[4]

-

The Heck Coupling: A Palladium-Catalyzed Approach

The Heck reaction is a palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between an unsaturated halide and an alkene.[7][8][9] This reaction is highly valued for its functional group tolerance and stereoselectivity.[9] To synthesize this compound, 3-fluoroiodobenzene or 3-fluorobromobenzene can be coupled with propene gas in the presence of a palladium catalyst and a base.

Causality of Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent are all critical for a successful Heck reaction. Palladium(II) acetate is a common precatalyst, often used in conjunction with a phosphine ligand like triphenylphosphine. A base, such as triethylamine, is required to regenerate the active Pd(0) catalyst in the catalytic cycle.[8]

Visualizing the Heck Coupling Pathway

Caption: Heck coupling for the synthesis of this compound.

Experimental Protocol: Heck Coupling

-

Reaction Setup:

-

To a pressure-rated reaction vessel, add palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), 3-fluoroiodobenzene (1.0 eq), and a suitable base such as triethylamine (1.5 eq).

-

Add a solvent such as acetonitrile or DMF.

-

Seal the vessel and purge with propene gas. Pressurize the vessel with propene to the desired pressure.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the progress of the reaction by TLC or GC-MS until the starting aryl halide is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and carefully vent the excess propene.

-

Dilute the mixture with diethyl ether and filter through a pad of celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

After removing the solvent under reduced pressure, purify the crude product by flash column chromatography on silica gel.[4]

-

PART 2: Comprehensive Characterization of this compound

Once synthesized, the identity and purity of this compound must be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 6.8 - 7.3 | Multiplet | 4H | Ar-H |

| Vinylic Proton | 5.8 - 6.0 | Multiplet (ddt) | 1H | -CH=CH₂ |

| Vinylic Protons | 5.0 - 5.2 | Multiplet | 2H | -CH=CH₂ |

| Allylic Protons | 3.3 - 3.5 | Doublet | 2H | Ar-CH₂- |

¹³C NMR Spectroscopy: The carbon NMR spectrum will indicate the number of unique carbon environments in the molecule.

| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment |

| Aromatic Carbons | 113 - 142 | Ar-C |

| Fluorinated Aromatic Carbon | ~162 (doublet, ¹JCF) | Ar-C-F |

| Vinylic Carbon | ~137 | -CH=CH₂ |

| Vinylic Carbon | ~116 | -CH=CH₂ |

| Allylic Carbon | ~39 | Ar-CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Predicted IR Absorption Bands | Wavenumber (cm⁻¹) | Functional Group |

| C-H stretch (aromatic) | 3050 - 3100 | Ar-H |

| C-H stretch (alkene) | 3010 - 3040 | =C-H |

| C-H stretch (alkane) | 2850 - 2960 | -C-H |

| C=C stretch (alkene) | 1640 - 1680 | C=C |

| C=C stretch (aromatic) | 1450 - 1600 | Ar C=C |

| C-F stretch | 1000 - 1400 | Ar-F |

| =C-H bend (out-of-plane) | 910 and 990 | -CH=CH₂ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

Expected Molecular Ion (M⁺): m/z = 136.17 (for C₉H₉F)

-

Key Fragmentation Patterns: Loss of an allyl radical (M-41) and fragments corresponding to the fluorobenzyl cation (m/z = 109).

PART 3: Self-Validating Protocols and Trustworthiness

The protocols described in this guide are based on well-established and widely practiced synthetic methodologies in organic chemistry.[2][3][5][6][7][8][9] The trustworthiness of these procedures is ensured by the following principles:

-

Reproducibility: The use of standard laboratory techniques and commercially available reagents under clearly defined conditions ensures that these synthetic routes can be reliably reproduced.

-

In-process Monitoring: The progress of each reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC), allowing for real-time assessment and optimization.

-

Comprehensive Characterization: The combination of NMR, IR, and MS provides a multi-faceted and self-validating confirmation of the final product's identity and purity. Any deviation from the expected spectral data would indicate the presence of impurities or an incorrect structure.

By adhering to these principles, researchers can confidently synthesize and characterize this compound for their specific applications.

References

-

The Grignard Reaction. Available from: [Link]

-

NROChemistry. Wittig Reaction: Mechanism and Examples. Available from: [Link]

-

Synthesis of an Alkene via the Wittig Reaction. Available from: [Link]

-

The Wittig Reaction: Synthesis of Alkenes. Available from: [Link]

-

Wikipedia. Wittig reaction. Available from: [Link]

-

Wiley-VCH. Supporting Information. Available from: [Link]

-

Organic Chemistry Portal. Heck Reaction. Available from: [Link]

-

Organic Syntheses. Procedure. Available from: [Link]

-

SpectraBase. (E)-3-(4-Fluorophenyl)-1-phenylpropene - Optional[MS (GC)] - Spectrum. Available from: [Link]

-

Organic Syntheses. 3-methyl-3-phenyl-1-pentene. Available from: [Link]

-

MDPI. Catalyzed Mizoroki–Heck Reaction or C–H Activation. Available from: [Link]

-

YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. Available from: [Link]

-

Web Pages. 6. Grignard Reaction. Available from: [Link]

-

Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of propene C3H6 CH3CH=CH2. Available from: [Link]

-

ResearchGate. The Heck-type reactions of aryl halides with 3,3,3-trifluoropropene or... Available from: [Link]

-

Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available from: [Link]

-

Chemistry at Winthrop University. The Grignard Reaction. Available from: [Link]

- Google Patents. Purification of organic compounds using surrogate stationary phases on reversed phase columns.

-

1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available from: [Link]

-

SpectraBase. 3-(3-Fluorophenyl)propionic acid - Optional[FTIR] - Spectrum. Available from: [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

-

NIST WebBook. 1-Propene, 1,1,3,3,3-pentafluoro-. Available from: [Link]

-

The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Available from: [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available from: [Link]

-

PubChem - NIH. Spectral Information. Available from: [Link]

-

NIST WebBook. Propene. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

Sources

- 1. delval.edu [delval.edu]

- 2. The Grignard Reaction [cs.gordon.edu]

- 3. d.web.umkc.edu [d.web.umkc.edu]

- 4. orgsyn.org [orgsyn.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. Heck Reaction [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. m.youtube.com [m.youtube.com]

The Chemical Reactivity of the Allyl Group in 3-(3-Fluorophenyl)-1-propene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the allyl group in 3-(3-Fluorophenyl)-1-propene. The presence of the 3-fluorophenyl substituent significantly modulates the electronic properties of the allylic system, influencing its susceptibility to a range of organic transformations. This document delves into the nuanced interplay of inductive and resonance effects conferred by the substituent, offering a detailed examination of the molecule's behavior in key reactions of interest to the synthetic chemist. Field-proven insights are integrated with established mechanistic principles to provide a robust framework for predicting and controlling the outcomes of reactions involving this versatile building block. Detailed experimental protocols for seminal transformations, including epoxidation, dihydroxylation, and palladium-catalyzed cross-coupling reactions, are provided to enable practical application in research and development settings.

Introduction: The Allyl Group as a Versatile Functional Handle

The allyl group, characterized by a vinyl group attached to a methylene unit (-CH₂-CH=CH₂), is a cornerstone of modern organic synthesis. Its unique electronic structure, featuring adjacent sp² and sp³ hybridized carbon atoms, imparts a rich and varied chemical reactivity.[1] The π-bond of the alkene is susceptible to electrophilic attack, while the allylic C-H bonds are weakened, rendering them prone to radical abstraction.[1] Furthermore, the ability of the allylic system to stabilize adjacent carbocations, carbanions, and radicals through resonance makes it a highly versatile functional handle for the construction of complex molecular architectures.[2]

The introduction of substituents onto the allylic framework can profoundly alter its reactivity. In the case of this compound, the phenyl ring and the fluorine atom introduce a fascinating interplay of electronic effects that dictate the behavior of the proximate allyl group. Understanding these effects is paramount for harnessing the synthetic potential of this molecule.

Electronic Landscape of this compound: A Dance of Inductive and Resonance Effects

The reactivity of the allyl group in this compound is fundamentally governed by the electronic influence of the 3-fluorophenyl substituent. This influence is a composite of two primary effects: the inductive effect (-I) and the resonance effect (+R or -R).

-

Inductive Effect (-I): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect through the sigma bond network.[3] This effect decreases the electron density of the attached phenyl ring and, by extension, the adjacent benzylic carbon of the allyl group. The phenyl group itself also exhibits a mild electron-withdrawing inductive effect due to the higher s-character of its sp² hybridized carbons compared to the sp³ carbons of an alkyl chain.[4]

-

Resonance Effect (+R of Fluorine, π-system of Phenyl): The fluorine atom, possessing lone pairs of electrons, can donate electron density to the aromatic ring via resonance (+R effect).[4] However, for halogens, the inductive effect is generally considered to be more dominant than the resonance effect in influencing overall electron density.[5] The phenyl ring's π-system can conjugate with the allyl double bond, influencing its electron distribution.

The Hammett substituent constant (σ) provides a quantitative measure of the electronic effect of a substituent on a benzene ring. For a meta-substituent like the fluorine in our target molecule, the effect is primarily inductive. The Hammett constant for a meta-fluoro substituent (σ_meta) is +0.34, indicating its electron-withdrawing nature.[6][7] This net electron withdrawal deactivates the aromatic ring towards electrophilic substitution but, more importantly for our focus, it influences the reactivity of the appended allyl group.

The consequence of this electronic push-and-pull is a nuanced modulation of the electron density across the allyl moiety. The double bond is rendered slightly less nucleophilic compared to an unsubstituted allylbenzene due to the overall electron-withdrawing nature of the 3-fluorophenyl group. Conversely, the allylic position may experience altered reactivity in reactions involving the formation of intermediates.

Key Chemical Transformations of the Allyl Group and the Influence of the 3-Fluorophenyl Substituent

The unique electronic and steric environment of the allyl group in this compound dictates its behavior in a variety of important chemical reactions. This section will explore several key transformations, providing both mechanistic insights and detailed experimental protocols.

Epoxidation: Formation of Oxiranes

The conversion of the alkene in this compound to an epoxide is a valuable transformation for introducing further functionality. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for this purpose.[8][9]

Mechanistic Considerations: The epoxidation with m-CPBA proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond.[8] The electron-withdrawing nature of the 3-fluorophenyl group is expected to slightly decrease the rate of epoxidation compared to electron-rich styrenes, as the alkene is less nucleophilic. However, the reaction is generally efficient for a wide range of alkenes.

Experimental Protocol: Epoxidation with m-CPBA

| Step | Procedure | Rationale |

| 1 | Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. | DCM is a common solvent for epoxidations as it is relatively inert and dissolves both the substrate and the reagent. |

| 2 | Cool the solution to 0 °C in an ice bath. | The reaction is exothermic, and cooling helps to control the reaction rate and minimize side reactions. |

| 3 | Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution. | Portion-wise addition helps to maintain a controlled reaction temperature. A slight excess of m-CPBA ensures complete conversion of the starting material. |

| 4 | Monitor the reaction progress by Thin Layer Chromatography (TLC). | TLC allows for the visualization of the consumption of the starting material and the formation of the product. |

| 5 | Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate. | This step neutralizes the acidic byproducts (m-chlorobenzoic acid) and decomposes any remaining m-CPBA. |

| 6 | Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. | Standard work-up procedure to isolate the crude product. |

| 7 | Purify the crude product by column chromatography on silica gel. | Purification is necessary to remove any unreacted starting material and byproducts. |

Visualization of the Epoxidation Workflow

Caption: Workflow for the epoxidation of this compound.

Dihydroxylation: Synthesis of Vicinal Diols

The syn-dihydroxylation of the double bond in this compound to furnish a vicinal diol is a powerful transformation, often employed in the synthesis of natural products and pharmaceuticals. The Sharpless Asymmetric Dihydroxylation is a premier method for achieving this transformation with high enantioselectivity.[1][2]

Mechanistic Considerations: The Sharpless dihydroxylation utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand (typically a derivative of dihydroquinine or dihydroquinidine) and a stoichiometric co-oxidant (such as potassium ferricyanide or N-methylmorpholine N-oxide).[1] The osmium tetroxide forms a complex with the chiral ligand, which then undergoes a [3+2] cycloaddition with the alkene.[2] Subsequent hydrolysis yields the diol and a reduced osmium species, which is re-oxidized by the co-oxidant to complete the catalytic cycle. The choice of chiral ligand (e.g., from AD-mix-α or AD-mix-β) determines the facial selectivity of the dihydroxylation, leading to the formation of one enantiomer of the diol over the other.[1] The electronic nature of the 3-fluorophenyl group is not expected to significantly hinder this reaction, which is known to be effective for a wide variety of alkenes.[1]

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

| Step | Procedure | Rationale |

| 1 | To a vigorously stirred solution of tert-butanol and water (1:1) at room temperature, add the appropriate AD-mix (AD-mix-β for one enantiomer, AD-mix-α for the other) and methanesulfonamide. | The t-BuOH/H₂O solvent system is standard for this reaction. The AD-mix contains the osmium catalyst, chiral ligand, and co-oxidant. Methanesulfonamide can accelerate the catalytic cycle.[1] |

| 2 | Cool the mixture to 0 °C in an ice bath. | Lowering the temperature often improves enantioselectivity. |

| 3 | Add this compound (1.0 eq) to the cooled mixture. | The substrate is added to the pre-formed catalytic system. |

| 4 | Stir the reaction at 0 °C until the starting material is consumed (monitored by TLC). | The reaction time will vary depending on the substrate and scale. |

| 5 | Quench the reaction by adding solid sodium sulfite and stir for 1 hour. | Sodium sulfite reduces the osmate esters and any remaining osmium tetroxide. |

| 6 | Extract the product with an organic solvent (e.g., ethyl acetate). | The diol product is extracted into the organic phase. |

| 7 | Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. | Standard work-up procedure. |

| 8 | Purify the crude product by column chromatography on silica gel. | Purification yields the desired diol. |

Visualization of the Dihydroxylation Mechanism

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Palladium-Catalyzed Cross-Coupling: The Heck Reaction

The Heck reaction is a powerful method for forming carbon-carbon bonds by coupling an alkene with an organohalide in the presence of a palladium catalyst and a base.[10][11] this compound can serve as the alkene component in this reaction, allowing for the introduction of various aryl or vinyl groups at the terminal carbon of the double bond.

Mechanistic Considerations: The catalytic cycle of the Heck reaction typically involves the oxidative addition of the organohalide to a Pd(0) species, followed by coordination of the alkene.[12][13] Migratory insertion of the alkene into the Pd-C bond then occurs, followed by β-hydride elimination to release the product and a palladium hydride species. Reductive elimination with the base regenerates the active Pd(0) catalyst.[12] The regioselectivity of the migratory insertion is influenced by both electronic and steric factors. For terminal alkenes like this compound, the coupling generally occurs at the less substituted carbon of the double bond. The electron-withdrawing 3-fluorophenyl group may have a modest effect on the rate of the migratory insertion step.

Experimental Protocol: Heck Reaction with an Aryl Bromide

| Step | Procedure | Rationale |

| 1 | To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or a more specialized ligand), and a base (e.g., K₂CO₃ or Et₃N). | The reaction is sensitive to air and moisture, so an inert atmosphere is crucial. The choice of ligand can significantly impact the reaction's efficiency and selectivity. |

| 2 | Add the aryl bromide (1.0 eq) and a suitable solvent (e.g., DMF, DMA, or toluene). | The solvent should be anhydrous and capable of dissolving the reactants at the reaction temperature. |

| 3 | Add this compound (1.1-1.5 eq). | A slight excess of the alkene is often used to ensure complete consumption of the more valuable aryl halide. |

| 4 | Heat the reaction mixture to the appropriate temperature (typically 80-140 °C) and stir until the reaction is complete (monitored by TLC or GC-MS). | The optimal temperature depends on the specific substrates and catalyst system. |

| 5 | Cool the reaction mixture to room temperature and filter to remove any insoluble salts. | The base and any precipitated palladium can be removed by filtration. |

| 6 | Dilute the filtrate with an organic solvent and wash with water and brine. | Standard work-up to remove the polar solvent and any remaining salts. |

| 7 | Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography. | Purification affords the desired cross-coupled product. |

Synthesis of this compound

For researchers who wish to prepare the title compound, a common synthetic route involves the reaction of a suitable Grignard reagent with an allyl halide or the coupling of an aryl halide with an allylating agent. A representative procedure is the reaction of 3-fluorobenzyl chloride with a malonic ester followed by decarboxylation and subsequent modifications, or a direct coupling reaction.[14][15]

Illustrative Synthetic Approach:

A plausible synthesis involves the reaction of 3-fluorobenzyl bromide with allylmagnesium bromide in the presence of a suitable catalyst, such as a copper salt.

Conclusion

The allyl group in this compound is a versatile and reactive functional handle whose behavior is subtly yet significantly influenced by the electronic properties of the 3-fluorophenyl substituent. The net electron-withdrawing nature of this group modulates the nucleophilicity of the double bond and can influence the stability of reaction intermediates. This guide has provided a detailed analysis of these electronic effects and their consequences in key synthetic transformations, including epoxidation, dihydroxylation, and palladium-catalyzed cross-coupling. The experimental protocols and mechanistic discussions presented herein offer a robust foundation for researchers to confidently and effectively utilize this compound as a valuable building block in the synthesis of complex molecules for applications in drug discovery and materials science.

References

-

Fiveable. Allyl Definition - Organic Chemistry Key Term. [Link]

-

Wikipedia. Allyl group. [Link]

- Erden, I., et al. (2014). Effect of Allylic Groups on SN2 Reactivity. The Journal of Organic Chemistry.

-

KPU Pressbooks. 3.2 Reactions of Allyl System – Organic Chemistry II. [Link]

-

Streitwieser, A., et al. (2005). A theoretical study of substituent effects on allylic ion and ion pair SN2 reactions. PubMed. [Link]

-

Chemistry Learner. Allyl (Allylic): Definition, Structure, Compounds, & Reactions. [Link]

-

Singh, R., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. National Institutes of Health. [Link]

-

Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. [Link]

-

University of York. Catalytic Asymmetric Dihydroxylation. [Link]

-

Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. [Link]

-

La Salle University. Substituent Effects. [Link]

-

Wikipedia. Heck reaction. [Link]

-

ResearchGate. (a) Hammett correlations corresponding to fluorination of.... [Link]

-

Organic Chemistry Portal. Heck Reaction. [Link]

-

Wikipedia. Hammett equation. [Link]

-

ResearchGate. Synthesis and mCPBA-mediated epoxidation of 3β-hydroxy- (3) and.... [Link]

-

ResearchGate. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)- 1-(2-Hydroxyphenyl)Prop-2-en-1-One. [Link]

-

Fundamentals of Organic Chemistry. 8.7 An Explanation of Substituent Effects. [Link]

-

Cambridge University Press. Table 1: Hammett constants for some common substituents. [Link]

-

Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). [Link]

-

Chemistry LibreTexts. Heck Reaction. [Link]

-

MDPI. Heck Reaction—State of the Art. [Link]

-

UCLA EH&S. Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). [Link]

-

Organic Syntheses. Pregn-4-ene-3,20-dione, 17,21-dihydroxy-16-methyl-, (16α)-(±) -. [Link]

-

Cambridge University Press. The Hammett cp relationship. [Link]

- Google Patents. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.

-

Master Organic Chemistry. Formation of epoxides from alkenes using m-CPBA. [Link]

-

Asian Research Association. Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug. [Link]

-

Oncotarget. SYNTHESIS OF SC99 AND ITS ANALOGS. [Link]

-

APS Meeting Archive. Computational Study of Growth, Morphology and Electronic Properties of Two-Dimensional Materials for Energy and Electronics Applications. [Link]

-

Journal of Education for Pure Science. Quantum Computational Study of the electronic properties of the interactions between 3THF and Some Metallic Linear Molecules Using DFT. [Link]

-

Material Science Research India. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. [https://www.materialsciencejournal.org/specialissue2020/computational-insights-on-molecular-structure-electronic-properties-and-chemical-reactivity-of-e-3-4-chlorophenyl-1-2-hydroxyphenylprop-2-en-1-one/]([Link] reactivity-of-e-3-4-chlorophenyl-1-2-hydroxyphenylprop-2-en-1-one/)

- Google Patents. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl)

Sources

- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 3. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 4. www1.lasalle.edu [www1.lasalle.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. web.viu.ca [web.viu.ca]

- 7. assets.cambridge.org [assets.cambridge.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Heck reaction - Wikipedia [en.wikipedia.org]

- 11. Heck Reaction [organic-chemistry.org]

- 12. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]

- 15. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents [patents.google.com]

The Unseen Architect: How Meta-Fluoro Substitution Modulates the Reactivity of Phenylpropenes in Drug Discovery and Materials Science

Abstract

The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry and materials science. Among the various positions for substitution, the meta-position on a phenyl ring offers a unique locus for modulating electronic properties without introducing significant steric hindrance. This technical guide provides an in-depth analysis of the influence of a single meta-fluoro substituent on the reactivity of the phenylpropene core. We will dissect the nuanced interplay of inductive and resonance effects, explore the resulting impact on key organic reactions, and present validated experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the subtle yet profound effects of meta-fluoro substitution to achieve desired chemical outcomes, from enhanced metabolic stability in drug candidates to tailored properties in advanced polymers.

Introduction: The Strategic Role of Fluorine in Molecular Design

The phenylpropene scaffold is a prevalent motif in a vast array of natural products and synthetic compounds, forming the backbone of everything from essential oils to pharmaceutical agents. The reactivity of its propylene side chain is intricately linked to the electronic environment of the aromatic ring. Modifying this environment through substitution is a classical strategy for fine-tuning a molecule's properties.

1.1 Fluorine: The "Minor" Substitution with a "Major" Impact

Fluorine, despite being the smallest halogen, is the most electronegative element, making it a unique tool in molecular design.[1] Its substitution for hydrogen (an isosteric replacement with a van der Waals radius of 1.47 Å for F vs. 1.20 Å for H) can dramatically alter a molecule's physicochemical and pharmacokinetic properties.[1][2] These alterations include improved metabolic stability, enhanced membrane permeation, and modified binding affinity to protein targets.[1][3] The strength of the C-F bond compared to the C-H bond is a key factor in blocking sites of metabolic attack.[1][4]

1.2 The Meta Position: A Unique Vantage Point for Electronic Modulation

While ortho and para substitutions have more direct resonance interactions with a side chain, the meta position offers a distinct mode of electronic influence. A substituent at the meta-position primarily exerts its influence through the sigma-bond framework (inductive effect), with attenuated resonance effects. This allows for a more subtle "tuning" of the reactivity of the propylene group on the phenylpropene, which is the central focus of this guide.

Core Principles: Electronic Effects of the Meta-Fluoro Substituent

The reactivity of the double bond in phenylpropene is dictated by the electron density of the aromatic π-system. A meta-fluoro substituent modulates this density through a combination of two opposing electronic effects.

2.1 The Duality of Fluorine's Influence: Inductive vs. Resonance Effects

-

2.1.1 The Strong Inductive (-I) Effect: Due to its extreme electronegativity, fluorine strongly withdraws electron density from the benzene ring through the sigma bonds.[5][6] This inductive effect deactivates the ring, making it less nucleophilic overall compared to unsubstituted benzene.

-

2.1.2 The Weak Resonance (+M/+R) Effect: Fluorine's lone pairs can be donated into the aromatic π-system.[6] However, the poor orbital overlap between fluorine's 2p orbitals and carbon's 2p orbitals makes this a relatively weak effect compared to other halogens like chlorine and bromine.[5] This resonance donation primarily increases electron density at the ortho and para positions.

2.2 The Net Effect: A Deactivated System

For a substituent at the meta position, the resonance effect does not directly influence the ipso-carbon connected to the propene group. Therefore, the powerful electron-withdrawing inductive effect (-I) is the dominant force. This is quantitatively captured by the Hammett substituent constant (σ). The sigma value for a meta-fluoro substituent (σ_m) is +0.337, indicating a significant electron-withdrawing and deactivating effect.[7][8] In contrast, the para-fluoro substituent has a σ_p value of +0.062, showing a much weaker deactivating effect due to the partial cancellation of the -I effect by the +M effect.[7]

2.3 Visualizing the Electron Distribution

The net result of the meta-fluoro substitution is a general decrease in electron density across the phenylpropene molecule, particularly within the π-system of the double bond. This deactivation has profound consequences for reactions initiated by electrophilic attack on the double bond.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. homepages.bluffton.edu [homepages.bluffton.edu]

- 8. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

A Senior Application Scientist's Guide to 3-(3-Fluorophenyl)-1-propene: A Versatile Fluorinated Building Block in Modern Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the strategic incorporation of fluorine is a cornerstone of rational drug design. Fluorinated building blocks are indispensable tools for medicinal chemists to enhance the potency, selectivity, and pharmacokinetic profiles of lead compounds. This guide provides an in-depth technical overview of 3-(3-Fluorophenyl)-1-propene, a versatile and valuable building block. We will explore the fundamental impact of fluorine in medicinal chemistry, delve into the synthesis and reactivity of this specific synthon, and present case studies illustrating its application in the development of clinical candidates. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of fluorinated scaffolds to address complex therapeutic challenges.

The Strategic Imperative of Fluorine in Drug Design

The introduction of fluorine into a drug candidate is a well-established strategy to favorably modulate its molecular properties.[1][2][3] Despite being only slightly larger than a hydrogen atom, fluorine's extreme electronegativity and the strength of the carbon-fluorine (C-F) bond impart profound changes to a molecule's profile.[4]

Key advantages conferred by fluorination include:

-

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[1][5] Placing fluorine at a metabolically vulnerable position (a "metabolic soft spot") can block this breakdown, thereby increasing the drug's half-life and bioavailability.[3][5]

-

Modulation of Physicochemical Properties: Fluorine's powerful electron-withdrawing nature can lower the pKa of nearby basic functional groups, such as amines.[6][7] This can reduce unwanted ionization at physiological pH, potentially improving cell membrane permeability and oral absorption.[1]

-

Increased Binding Affinity: The fluorine atom can engage in unique, favorable interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole interactions, and orthogonal multipolar C-F···C=O interactions.[1] These interactions can significantly increase the binding affinity and selectivity of a ligand for its target.

-

Conformational Control: The introduction of fluorine can alter the conformational preferences of a molecule due to steric and electronic effects, potentially locking it into a more bioactive conformation for target engagement.[6]

The strategic deployment of these effects has led to a significant number of fluorinated drugs being approved by the FDA across numerous therapeutic areas.[2][8]

Caption: Figure 2: Suzuki-Miyaura Catalytic Cycle.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling (Illustrative)

-

Disclaimer: This protocol is illustrative. All reactions should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 1-bromo-3-fluorobenzene (1.0 eq), allylboronic acid pinacol ester (1.2 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%).

-

Solvent and Base: Add a suitable solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v). Add a base, such as potassium carbonate (K₂CO₃, 3.0 eq).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.

-